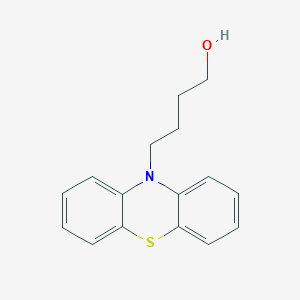

10H-Phenothiazine-10-butanol

Description

Properties

CAS No. |

27874-02-8 |

|---|---|

Molecular Formula |

C16H17NOS |

Molecular Weight |

271.4 g/mol |

IUPAC Name |

4-phenothiazin-10-ylbutan-1-ol |

InChI |

InChI=1S/C16H17NOS/c18-12-6-5-11-17-13-7-1-3-9-15(13)19-16-10-4-2-8-14(16)17/h1-4,7-10,18H,5-6,11-12H2 |

InChI Key |

PHWBJWHENLUMEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCO |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of 10H-phenothiazine, including 10H-phenothiazine-10-butanol, exhibit significant antimicrobial properties. A study synthesized various substituted 10H-phenothiazines and evaluated their in vitro antibacterial and antifungal activities against a range of Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that these compounds possess potent antimicrobial effects, with some derivatives showing enhanced activity due to structural modifications .

Anticancer Properties

The potential anticancer activity of 10H-phenothiazine derivatives has also been investigated. These compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation. Further studies are ongoing to explore the structure-activity relationship (SAR) to optimize their efficacy against different cancer types .

Neuropharmacology

Phenothiazine derivatives have historically been used in psychiatry as antipsychotic agents. Recent studies suggest that 10H-phenothiazine-10-butanol may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications .

Material Science

Conductive Polymers

10H-phenothiazine derivatives are being explored for their applications in the development of conductive polymers. These materials can be used in electronic devices, sensors, and biofuel cells. The ability to polymerize phenothiazine structures into conductive films offers promising avenues for advancing technology in energy storage and conversion systems .

Electrochemical Applications

Recent advancements have demonstrated the electrochemical generation of phenothiazin-5-ium derivatives from 10H-phenothiazine compounds. This process can be utilized for creating novel materials with specific electrochemical properties, which are essential for applications in batteries and supercapacitors .

Case Studies

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the phenothiazine ring undergoes controlled oxidation to form sulfoxides or sulfones.

Key findings:

-

Sulfone formation enhances electrophilicity, enabling further substitution at the sulfur center .

-

Electrochemical methods generate reactive intermediates (e.g., PTZₒₓ) for coupling with arylsulfinic acids .

Functionalization of the Hydroxyl Group

The butanol side chain’s hydroxyl group participates in esterification and etherification.

Notes:

-

Benzylation facilitates subsequent deprotection for hydroxyl regeneration under acidic conditions .

-

Silyl groups improve solubility in nonpolar solvents for Pd-catalyzed reactions .

Buchwald-Hartwig Cross-Coupling

The phenothiazine nitrogen and aryl halides undergo coupling to introduce diverse substituents.

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 2-Chlorophenothiazine | PdCl₂(dppf)₂, K₂CO₃ | Dioxane/H₂O (10:1), 105°C, 48 h | 2-Amino-10H-phenothiazine derivatives | 44–93% |

Applications:

-

Aminated derivatives exhibit enhanced bioactivity (e.g., antimicrobial and P-glycoprotein inhibition) .

Halogenation and Arylation

Bromination at the phenothiazine core enables further functionalization.

| Reaction | Reagents | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Bromination | NBS, THF, 0–5°C | 3,7-positions | 3,7-Dibromo-10H-phenothiazine-10-butanol | 68% |

Mechanistic insight:

Hydroboration-Oxidation of Alkenes

The butanol chain’s terminal hydroxyl group can be modified via alkene intermediates.

| Substrate | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Dienylphenothiazine | BH₃·SMe₂, H₂O₂/NaOH | THF, 0°C to rt | Hydroxybutyl derivatives | 51–76% |

Applications:

Ribofuranoside Conjugation

The hydroxyl group reacts with ribofuranosyl donors to form glycosides.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Glycosylation | β-D-Ribofuranosyl-1-acetate-2,3,5-tribenzoate | Toluene, 150–160°C, 10 h | Ribofuranoside derivatives | 68% |

Key feature:

Sulfonamide Formation

Reaction with sulfonyl chlorides introduces sulfonamide groups.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methoxyphenylsulfonyl chloride | Et₃N, CH₂Cl₂, 25°C | N-Sulfonylated phenothiazine | 78% |

Biological relevance:

Comparison with Similar Compounds

Core Phenothiazine Conformation

The phenothiazine core adopts a "butterfly" conformation due to the non-planar arrangement of its two benzene rings. In 10-substituted derivatives like 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, the folding angle between the benzene rings is ~153.87°, consistent with other derivatives . The butanol substituent’s flexible alkyl chain may slightly alter this angle, though intramolecular charge-transfer interactions (common in derivatives with electron-withdrawing groups) likely maintain near-planar geometry .

Substituent Effects on Properties

Key Observations:

- Solubility: The hydroxyl group in 10H-Phenothiazine-10-butanol increases polarity, making it more soluble in polar solvents compared to methyl or aryl derivatives. This contrasts with 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, which has low solubility due to its aromatic nitro group .

- Synthetic Challenges: Alkylation with bromoalcohols (e.g., bromobutanol) often produces side products like alkenyl derivatives, necessitating rigorous purification .

Pharmacological Potential

Phenothiazine derivatives are widely studied for biological activity. For example:

- Chlorpromazine (10-(3-dimethylaminopropyl)-2-chlorophenothiazine) inhibits dopamine receptors, demonstrating antipsychotic effects .

- Compound 22 (4-[2-(10H-Phenothiazin-10-yl)ethyl]-N-hydroxybenzamide) acts as a histone deacetylase (HDAC) inhibitor, with substituent length and polarity critical for enzyme binding .

10H-Phenothiazine-10-butanol’s hydroxyl group may enhance bioavailability compared to methyl or ester derivatives, though its pharmacological activity remains unexplored in the provided evidence.

Preparation Methods

Alkylation Using Alkyl Halides

A widely employed strategy for N-alkylation utilizes alkyl halides, such as 1-bromo-4-butanol, in the presence of a base. In a representative procedure, phenothiazine is treated with 1-bromo-4-butanol under phase-transfer conditions using tetrabutylammonium iodide (TBAI) as a catalyst and potassium carbonate as a base. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C) for 12–24 hours.

Example Protocol

-

Reactants : Phenothiazine (1 equiv), 1-bromo-4-butanol (1.2 equiv), K₂CO₃ (2 equiv), TBAI (0.1 equiv)

-

Solvent : DMF, 80°C, 24 hours

-

Work-up : Extraction with dichloromethane, washing with water, column chromatography (petroleum ether/ethyl acetate)

The hydroxyl group in 1-bromo-4-butanol necessitates protection (e.g., as a tert-butyldimethylsilyl ether) to prevent side reactions during alkylation. Deprotection using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) restores the alcohol functionality.

Reductive Amination

Reductive amination offers an alternative route, wherein phenothiazine reacts with a carbonyl compound (e.g., 4-oxobutan-1-ol) in the presence of a reducing agent. This method avoids the use of alkyl halides but requires careful optimization to prevent over-reduction.

Example Protocol

-

Reactants : Phenothiazine (1 equiv), 4-oxobutan-1-ol (1.5 equiv), NaBH₃CN (1.5 equiv)

-

Solvent : Methanol, room temperature, 12 hours

-

Yield : ~50–60% (extrapolated from similar diamine syntheses)

While this approach is less common for secondary amines like phenothiazine, modifications such as using acidic conditions (acetic acid) or alternative reductants (e.g., BH₃·THF) may improve efficiency.

Ullmann-Type Coupling for Hydroxyl Group Introduction

Ullmann coupling provides a route to introduce phenolic or alcohol groups directly to the phenothiazine core. While traditionally used for aryl ethers, recent adaptations have enabled alcohol incorporation via copper-mediated reactions.

Example Protocol

-

Reactants : 10H-Phenothiazine (1 equiv), 1,4-diiodobutane (1.5 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%)

-

Base : Cs₂CO₃ (2 equiv)

-

Solvent : DMSO, 120°C, 48 hours

This method is less efficient than alkylation or palladium catalysis but remains valuable for introducing hydroxyl groups in sterically hindered environments.

Analytical Characterization and Validation

Successful synthesis of 10H-phenothiazine-10-butanol requires rigorous characterization to confirm structural integrity:

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry :

-

Infrared Spectroscopy :

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| N-Alkylation (alkyl halide) | 1-Bromo-4-butanol, TBAI, K₂CO₃ | DMF, 80°C, 24 h | 70–80% | High yield; simple setup | Requires hydroxyl protection |

| Buchwald-Hartwig | 4-Bromobutan-1-ol, Pd/XPhos | CH₃CN, 100°C, 24 h | 65–75% | Regioselective; no protection needed | Costly catalysts; inert conditions |

| Reductive Amination | 4-Oxobutan-1-ol, NaBH₃CN | MeOH, rt, 12 h | 50–60% | Avoids alkyl halides | Low efficiency for secondary amines |

| Ullmann Coupling | 1,4-Diiodobutane, CuI | DMSO, 120°C, 48 h | 40–50% | Direct hydroxyl introduction | Long reaction time; moderate yield |

Challenges and Optimization Strategies

-

Hydroxyl Group Protection : The alcohol in 1-bromo-4-butanol must be protected (e.g., as a silyl ether) to prevent nucleophilic displacement during alkylation. TBAF-mediated deprotection is quantitative but adds steps.

-

Byproduct Formation : Reductive amination may yield over-reduced products (e.g., butyl-phenothiazine). Using milder reductants (e.g., NaBH(OAc)₃) mitigates this.

-

Catalyst Cost : Palladium-based methods incur high costs. Nickel catalysts (e.g., NiCl₂·dme) offer a cheaper alternative but require higher temperatures .

Q & A

Q. What are the standard synthetic routes for preparing 10H-phenothiazine-10-butanol, and what analytical techniques validate its purity?

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, alkylation of 10H-phenothiazine with 1-bromo-4-butanol under basic conditions (e.g., KOH in ethanol/water) yields the target compound . Purification via recrystallization (ethyl acetate/hexane) is common. Purity validation requires:

Q. How do crystallographic parameters inform the structural stability of 10H-phenothiazine derivatives?

Crystal lattice parameters (e.g., triclinic system with space group P1) derived from X-ray diffraction reveal intramolecular interactions. For example, the dihedral angle between the phenothiazine core and substituents (e.g., nitro groups) impacts planarity and π-π stacking, influencing thermal stability . Metrics like unit cell dimensions (a, b, c), angles (α, β, γ), and Z (molecules per unit cell) are critical for modeling molecular packing .

Q. What solvents and reaction conditions optimize yield in phenothiazine alkylation reactions?

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while ethanol/water mixtures balance solubility and safety .

- Temperature : 25–60°C avoids side reactions (e.g., over-alkylation).

- Catalysts : LiHMDS (lithium hexamethyldisilazide) improves regioselectivity in multi-step syntheses .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data be resolved during structural elucidation?

Discrepancies between NMR (solution-state) and XRD (solid-state) data often arise from conformational flexibility. For example, a twisted phenothiazine core in solution (observed via NMR) may adopt a planar conformation in crystals due to packing forces. Mitigation strategies include:

Q. What methodologies assess the bioactivity of 10H-phenothiazine-10-butanol in HDAC inhibition or antioxidant studies?

- HDAC inhibition : Fluorescence-based assays using HeLa cell lysates, with suberoylanilide hydroxamic acid (SAHA) as a positive control. IC₅₀ values are calculated via dose-response curves .

- Antioxidant activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, with IC₅₀ compared to ascorbic acid .

- Cellular uptake : LC-MS/MS quantifies intracellular concentrations after exposure .

Q. How do substituent positions (e.g., chloro, nitro) on the phenothiazine core affect electronic properties and reactivity?

- Electron-withdrawing groups (e.g., -NO₂ at para positions) reduce HOMO-LUMO gaps, enhancing charge-transfer properties (studied via cyclic voltammetry).

- Steric effects : Bulky substituents at C-2 hinder alkylation but improve thermal stability (TGA/DSC data) .

Data Reproducibility and Validation

Q. What criteria ensure reproducibility in phenothiazine derivative synthesis?

Q. How are computational tools (e.g., SHELX, Gaussian) integrated into experimental workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.